Ethyl phenylacetate
Overview
Description
Ethyl phenylacetate is an organic compound with the molecular formula C10H12O2. It is an ester formed from phenylacetic acid and ethanol. This compound is known for its pleasant, sweet, and floral aroma, reminiscent of honey and roses. It is commonly used in the fragrance and flavor industries due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylacetate can be synthesized through several methods:
Esterification of Phenylacetic Acid: This method involves the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid
Reaction of Benzyl Cyanide: Another method involves the reaction of benzyl cyanide with ethanol and sulfuric acid.
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of phenylacetic acid with ethanol, using sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the product is purified by distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylacetate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: this compound alcohol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl phenylacetate has diverse applications in scientific research:
Mechanism of Action
Ethyl phenylacetate can be compared with other esters such as:
Ethyl Acetate: Both are esters, but ethyl acetate has a simpler structure and is commonly used as a solvent in laboratories.
Methyl Butyrate: This ester has a fruity aroma and is used in flavorings and perfumes.
Ethyl Benzoate: Similar to this compound, ethyl benzoate is used in fragrances and has a pleasant aroma.
Uniqueness: this compound is unique due to its specific aromatic profile, which combines sweet, floral, and honey-like notes. This makes it particularly valuable in the fragrance and flavor industries .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Ethyl phenylacetate is a versatile compound with significant applications in various fields, from chemistry and biology to industry and medicine. Its unique aromatic properties and chemical reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
ethyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCUDSUACXJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044353 | |
Record name | Ethyl phenylacetate | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Boiling Point |
228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Flash Point |
210 °F (99 °F) | |
Record name | Ethyl phenylacetate | |
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Solubility |
In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol) | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
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Density |
1.0333 g/cu cm at 20 °C, 1.027-1.032 | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
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Vapor Density |
5.67 (Air = 1) | |
Record name | Ethyl phenylacetate | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | Ethyl phenylacetate | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
101-97-3 | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Record name | ETHYL PHENYLACETATE | |
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Record name | Benzeneacetic acid, ethyl ester | |
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Record name | Ethyl phenylacetate | |
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Melting Point |
-29.4 °C | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of Ethyl phenylacetate (EPhA) and in which products is it commonly found?
A1: EPhA possesses a sweet, honey-like aroma, often described as fruity or floral. [] It is a naturally occurring compound found in various fruits like pears and grapes, as well as honey and chocolate. [, , ] It is also a significant contributor to the aroma profile of wines, particularly those made from certain pear varieties and those affected by sour rot in grapes. [, , ]
Q2: Can EPhA be considered a desirable or undesirable aroma compound in wine?
A2: While EPhA contributes pleasant fruity and honey notes to wine in low concentrations, high levels above its sensory threshold can lead to an undesirable sweet, honey-like off-flavor, often perceived as a taint by consumers. This is particularly relevant in wines made from sour rotten grapes. [, ]
Q3: How do different yeast starter cultures affect the EPhA concentration in chocolate?
A3: Studies show that the selection of specific yeast starter cultures during chocolate production can significantly modulate EPhA concentrations. Thermotolerant Saccharomyces cerevisiae hybrids, engineered for increased acetate ester production, lead to elevated levels of EPhA in the final chocolate product. []
Q4: What are the common methods for synthesizing EPhA?
A4: EPhA can be synthesized through various chemical and biological methods:
- Esterification of phenylacetic acid: This reaction commonly uses ethanol and a catalyst like solid superacids (SO42-/TiO2-Al2O3-SnO2, S2O82-/ZrO2-PrO2-TiO2), or enzymes like lipases. [, , , , ]
- Reaction of ethyl haloacetates with benzene: This method utilizes UV light and may involve aluminum chloride as a catalyst. []
- Biotransformation using microorganisms: This green and sustainable method utilizes microorganisms like Hansenula anomala to produce natural EPhA from renewable feedstocks. [, ]
Q5: How does the choice of catalyst affect EPhA synthesis?
A5: Different catalysts offer varying degrees of activity, selectivity, and environmental friendliness in EPhA synthesis:
- Solid superacids: These reusable catalysts provide high yields and reduce environmental pollution compared to traditional strong acids like sulfuric acid. [, , , ]
- Enzymes (Lipases): These biocatalysts enable the production of natural EPhA with high selectivity under mild reaction conditions. []
Q6: Can EPhA be produced from renewable sources?
A6: Yes, EPhA can be produced through biotransformation using microorganisms like Hansenula anomala, which can convert renewable feedstocks like glucose or glycerol into EPhA. This approach offers a sustainable alternative to traditional chemical synthesis. [, ]
Q7: What is the molecular formula and molecular weight of EPhA?
A7: EPhA has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.
Q8: What are some notable reactions involving EPhA?
A8: * Friedel-Crafts reaction: EPhA can undergo Friedel-Crafts acylation, as seen in the synthesis of Fexofenadine hydrochloride, where it reacts with 4-chlorobutyryl chloride. []* Hydrolysis: EPhA can be hydrolyzed to produce phenylacetic acid, a precursor for other valuable compounds. [, ]* Condensation reactions: EPhA can participate in condensation reactions with compounds containing active methylene groups, leading to the formation of heterocyclic compounds like pyrans and diazepines. [, , , ]
Q9: How do substituents on the phenyl ring of EPhA influence its reactivity?
A9: Studies on the sodium enolates of substituted EPhA derivatives using UV-Vis, IR, and NMR spectroscopy reveal that electron-withdrawing groups at the para position significantly affect their spectral properties and reactivity. This is attributed to resonance interactions between the substituent and the enolate anion. [, ]
Q10: What are some applications of EPhA beyond its use as a flavor and fragrance compound?
A10: EPhA finds applications in various industries:
- Pharmaceuticals: It serves as a precursor in the synthesis of drugs like Fexofenadine hydrochloride, an antihistamine. []
- Polymers: It is used as a healing agent in self-healing epoxy resins, where it is encapsulated and released upon crack formation to promote repair. [, , , ]
Q11: How does EPhA contribute to the self-healing properties of epoxy resins?
A11: In self-healing epoxy applications, microcapsules containing EPhA are embedded within the resin matrix. When a crack forms, these capsules rupture and release EPhA. The solvent swells the surrounding polymer, allowing for chain mobility and reaction of residual curing agents, ultimately leading to crack closure and restoration of mechanical properties. [, , ]
Q12: How does aging affect the performance of EPhA-based self-healing epoxy systems?
A12: Research indicates that the self-healing efficiency of EPhA-based epoxy systems can decline over time due to:
- Premature diffusion: EPhA may gradually diffuse from the microcapsules into the surrounding epoxy matrix, reducing the amount available for healing upon crack formation. []
- Moisture absorption: Ambient moisture can be absorbed by the epoxy matrix, affecting the curing kinetics and potentially hindering the healing process. []
Q13: What analytical techniques are commonly employed to identify and quantify EPhA?
A13:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for separating, identifying, and quantifying EPhA in complex mixtures, such as wines, pear distillates, and fermented foods. [, , , , , ]
- Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: This approach is particularly useful for analyzing volatile compounds like EPhA in various matrices. [, , ]
Q14: Are there any known toxicological concerns related to EPhA?
A14: While EPhA is generally considered safe for use in food and fragrances, further research is needed to fully elucidate its toxicological profile, particularly regarding potential long-term effects. []
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